

# molecular structure and crystal packing of 2-Chloro-N-(4-methoxyphenyl)acetamide

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## Compound of Interest

Compound Name:	2-Chloro-N-(4-methoxyphenyl)acetamide
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An In-Depth Technical Guide to the Molecular Structure and Crystal Packing of **2-Chloro-N-(4-methoxyphenyl)acetamide**

For Researchers, Scientists, and Drug Development Professionals

**Authored by: A Senior Application Scientist**

**Foreword: Unveiling the Supramolecular Architecture of a Bio-significant Scaffold**

N-arylacetamides are a cornerstone in the synthesis of a vast array of medicinal, agrochemical, and pharmaceutical compounds.<sup>[1][2]</sup> Their chemical versatility and biological relevance make a thorough understanding of their solid-state structure paramount for predicting and tuning their physicochemical properties. This guide provides a comprehensive analysis of the molecular and supramolecular architecture of **2-Chloro-N-(4-methoxyphenyl)acetamide** ( $C_9H_{10}ClNO_2$ ), a molecule of significant interest. By delving into its crystal structure, we gain critical insights into the non-covalent interactions that govern its packing, which in turn influence properties such as solubility, stability, and bioavailability. This document serves as a technical resource, elucidating the causal relationships between molecular conformation, intermolecular forces, and the resulting three-dimensional crystal lattice.

## Part 1: Molecular Conformation and Geometry

The molecular structure of **2-Chloro-N-(4-methoxyphenyl)acetamide** reveals a nuanced interplay of steric and electronic effects that dictate its overall conformation.[1][2][3]

## Planarity and Torsional Strain

The molecule exhibits a distinct conformational preference. The methoxy group lies nearly coplanar with the phenyl ring, as evidenced by the C7—C6—O2—C9 torsion angle of approximately -174.61°.[1][2] This planarity suggests significant resonance stabilization between the methoxy group's lone pair and the aromatic system.

In stark contrast, the acetamido group is considerably twisted out of the phenyl ring's plane, with a dihedral angle of about 28.87°.[1][2][3] This deviation from planarity is a critical structural feature, likely arising from steric hindrance between the chloroacetyl group and the aromatic ring. The nitrogen atom of the amide group (N1) maintains a planar  $sp^2$  hybridization, with the sum of the angles around it being 360.0°.[1][2]

The conformation about the C1-C2 bond is described as a +synclinal (+gauche) conformation, with a C1—C1—C2—O1 torsion angle of 52.89°.[2]

## Part 2: The Supramolecular Symphony: Crystal Packing and Intermolecular Interactions

The crystal packing of **2-Chloro-N-(4-methoxyphenyl)acetamide** is a masterclass in the cooperative nature of non-covalent interactions, resulting in a stable, three-dimensional lattice. [1][3] The key interactions are detailed below.

### Hydrogen Bonding Network

A robust network of hydrogen bonds forms the primary scaffolding of the crystal structure.

- N—H $\cdots$ O Hydrogen Bonds: These are the most prominent interactions, where the amide hydrogen (N1—H1) forms a hydrogen bond with the carbonyl oxygen (O1) of an adjacent molecule.[1][2] These interactions link the molecules into helical chains that propagate along the crystallographic  $2_1$  axes.[1][2]
- C—H $\cdots$ O Hydrogen Bonds: Weaker C—H $\cdots$ O interactions further stabilize the structure. Specifically, a hydrogen atom on the chloroacetyl group (C1—H1A) interacts with the

methoxy oxygen (O2) of a neighboring molecule, linking the aforementioned helical chains to form layers parallel to the ab plane.[1][2]

- C—H $\cdots$ Cl Hydrogen Bonds: These interactions play a crucial role in connecting the layers of molecules. A hydrogen atom on the phenyl ring (C4—H4) forms a weak hydrogen bond with the chlorine atom (Cl1) of an adjacent molecule, thus extending the structure into three dimensions.[1][2]

## C—H $\cdots$ $\pi$ Interactions

Further contributing to the three-dimensional assembly are C—H $\cdots$  $\pi$ (ring) interactions.[1][3] Specifically, a hydrogen atom from a methoxy group (C9—H9B) interacts with the  $\pi$ -system of the phenyl ring of a neighboring molecule.[1][2]

## Absence of $\pi$ — $\pi$ Stacking

It is noteworthy that despite the presence of aromatic rings, there are no significant  $\pi$ — $\pi$  stacking interactions observed in the crystal structure. The shortest distance between parallel phenyl rings is 5.1075 Å, which is too great for effective  $\pi$ — $\pi$  stacking.[1][2]

## Hirshfeld Surface Analysis: A Quantitative View of Intermolecular Contacts

Hirshfeld surface analysis provides a quantitative breakdown of the intermolecular interactions. The major contributors to the crystal packing are:

- C $\cdots$ H/H $\cdots$ C interactions: 33.4%[1][3]
- Cl $\cdots$ H/H $\cdots$ Cl interactions: 20%[3]
- O $\cdots$ H/H $\cdots$ O interactions: 19.5%[3]

This analysis underscores the predominance of hydrogen-based contacts in stabilizing the crystal lattice.

## Part 3: Experimental and Crystallographic Data

The structural elucidation of **2-Chloro-N-(4-methoxyphenyl)acetamide** was achieved through single-crystal X-ray diffraction.

## Synthesis and Crystallization Protocol

The synthesis of the title compound is achieved through the reaction of 4-methoxyaniline with chloroacetyl chloride in acetic acid, followed by precipitation and recrystallization from ethanol. [1][2]

Step-by-Step Synthesis:

- Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid in an ice bath.
- Add chloroacetyl chloride (0.047 mol) portionwise while stirring.
- After the reaction, add a 35 mL solution of sodium acetate. A solid precipitate will form after approximately 30 minutes of stirring at room temperature.
- Filter the resulting solid and wash it with cold water.
- Dry the solid and recrystallize it from ethanol to obtain colorless crystals of **2-Chloro-N-(4-methoxyphenyl)acetamide**.

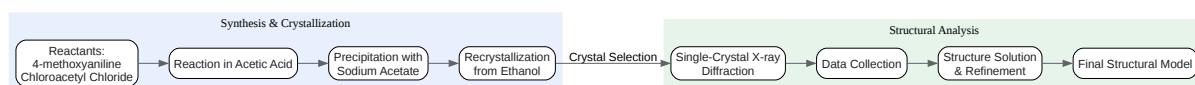
## Crystallographic Data Summary

Parameter	Value
Chemical Formula	C <sub>9</sub> H <sub>10</sub> ClNO <sub>2</sub>
Molecular Weight	199.63 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	11.3149 (13)
b (Å)	10.0120 (12)
c (Å)	8.9860 (18)
β (°)	99.60 (3)
Volume (Å <sup>3</sup> )	842.7 (3)
Z	4
Temperature (K)	293 (2)
Radiation	Mo Kα ( $\lambda = 0.71073 \text{ \AA}$ )

Note: Specific crystallographic parameters such as R-factor are detailed in the primary literature.[\[4\]](#)

## Part 4: Visualizing the Structural Landscape

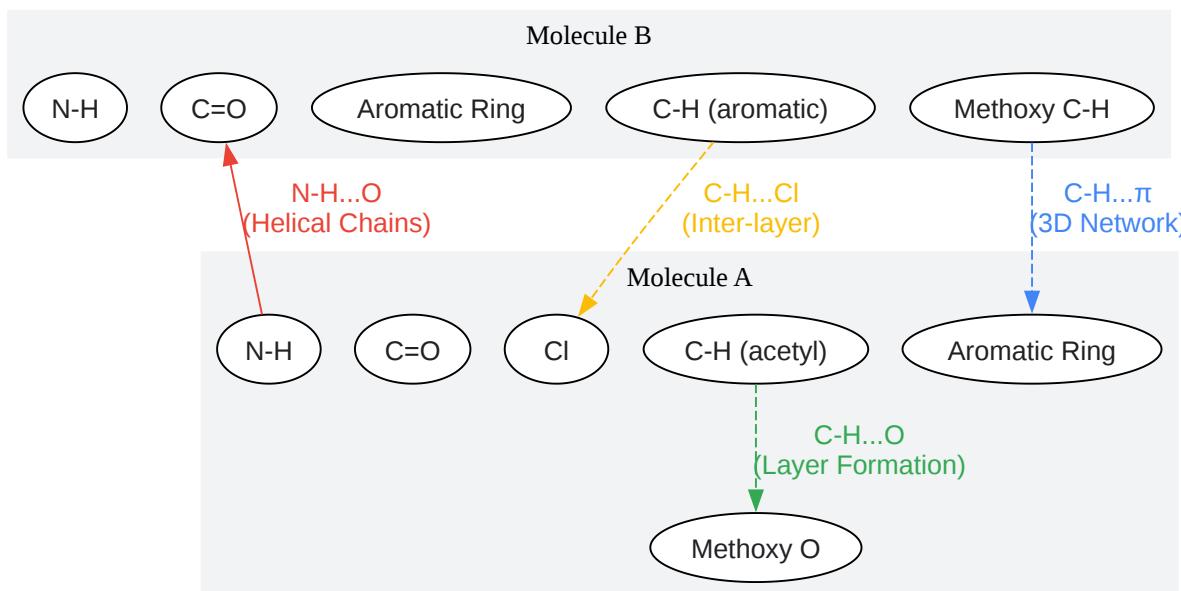
### Experimental Workflow for Structural Elucidation



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Caption: Workflow for the synthesis and structural analysis of **2-Chloro-N-(4-methoxyphenyl)acetamide**.

## Key Intermolecular Interactions in the Crystal Packing



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Caption: Diagram of the key intermolecular interactions in the crystal packing of the title compound.

## Conclusion

The solid-state architecture of **2-Chloro-N-(4-methoxyphenyl)acetamide** is defined by a twisted molecular conformation and a sophisticated three-dimensional network of N—H···O, C—H···O, C—H···Cl, and C—H···π interactions. This detailed structural understanding is fundamental for drug development professionals and researchers, as it provides a rational basis for modulating the solid-state properties of this important class of compounds. The

insights presented herein are crucial for formulation science, polymorphism screening, and the rational design of new N-arylacetamide derivatives with tailored properties.

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